DMeOB - 41097-48-7

DMeOB

Catalog Number: EVT-10900631
CAS Number: 41097-48-7
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DMeOB is classified as an allosteric modulator, specifically acting on metabotropic glutamate receptor 5 (mGlu5). Allosteric modulators like DMeOB offer advantages over traditional orthosteric ligands by providing greater subtype selectivity and potentially fewer side effects. The compound is identified by its CAS number 40252-74-2 and has been studied for its pharmacological properties in various research contexts .

Synthesis Analysis

Methods and Technical Details

The synthesis of DMeOB typically involves multi-step organic reactions. One common method is the condensation reaction between appropriate aryl amines and aldehydes, followed by cyclization to form the tetrahydroisoquinoline structure. Specific synthetic routes may include:

  1. Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an amino alcohol reacts with an aldehyde.
  2. Introduction of Methoxy Groups: The methoxy substituents can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
  3. Purification: The crude product is typically purified using chromatographic techniques such as column chromatography or recrystallization to obtain pure DMeOB .
Molecular Structure Analysis

Structure and Data

DMeOB features a complex molecular structure characterized by:

  • Core Structure: A tetrahydroisoquinoline backbone.
  • Substituents: Two methoxy groups attached to a phenyl ring.

The molecular formula for DMeOB is C15_{15}H17_{17}N1_{1}O2_{2}, with a molecular weight of approximately 245.30 g/mol. The compound's three-dimensional structure allows for specific interactions with the mGlu5 receptor, influencing its pharmacological activity .

Chemical Reactions Analysis

Reactions and Technical Details

DMeOB participates in various chemical reactions, primarily related to its role as an allosteric modulator. Key reactions include:

  1. Binding Interactions: DMeOB binds to allosteric sites on the mGlu5 receptor, leading to conformational changes that enhance or inhibit receptor activity.
  2. Metabolic Reactions: In biological systems, DMeOB may undergo metabolic transformations such as oxidation or demethylation, which can impact its pharmacokinetics and efficacy.

These reactions are crucial for understanding how DMeOB functions at the molecular level and its potential therapeutic applications .

Mechanism of Action

Process and Data

The mechanism of action for DMeOB involves its interaction with the mGlu5 receptor:

  1. Allosteric Modulation: DMeOB binds to an allosteric site distinct from the orthosteric binding site where glutamate binds.
  2. Signal Transduction: This binding induces a conformational change in the receptor that alters its signaling pathway, potentially enhancing or inhibiting downstream effects such as calcium mobilization.

Research indicates that compounds like DMeOB can exhibit varying degrees of positive or negative modulation depending on their structural characteristics and the specific context of receptor activation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DMeOB exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point of DMeOB typically falls within the range of 120-130 °C.

These properties are essential for determining the compound's suitability for various experimental conditions and potential applications in drug development .

Applications

Scientific Uses

DMeOB has several scientific applications:

  1. Pharmacological Research: As an allosteric modulator of mGlu5 receptors, it serves as a valuable tool for studying receptor function and signaling pathways in neurobiology.
  2. Therapeutic Development: Given its modulatory effects, DMeOB is being investigated for potential therapeutic uses in treating conditions such as anxiety, depression, and other neuropsychiatric disorders.
  3. Chemical Biology: The compound is utilized in chemical biology studies to explore allosteric modulation mechanisms and develop new therapeutic strategies targeting G protein-coupled receptors.
Introduction to DMeOB in Contemporary Neuropharmacology

Historical Context of Allosteric Modulator Development

The conceptual foundation of allosteric modulation dates to 1965, when Monod, Wyman, and Changeux proposed allosteric mechanisms to describe ligand actions and conformational selection in bacterial regulatory enzymes [4]. This theoretical framework laid the groundwork for understanding how ligands binding at topographically distinct sites (allosteric sites) could modulate protein function beyond the primary regulatory site (orthosteric site). The benzodiazepines, discovered in the 1960s, represented the first clinically successful application of this principle, acting as positive allosteric modulators of γ-aminobutyric acid type A (GABAA) receptors. These compounds demonstrated that allosteric modulation could achieve therapeutic efficacy with improved safety profiles compared to direct orthosteric agonists [1] [4].

For G protein-coupled receptors (GPCRs), the largest class of cell-surface receptors and drug targets, the development of allosteric modulators faced significant challenges. Historically, GPCR drug discovery programs focused predominantly on orthosteric ligands (agonists, antagonists). However, the high conservation of orthosteric binding sites across receptor subfamilies hindered achieving subtype selectivity. Furthermore, many endogenous ligands possessed physicochemical properties incompatible with drug development [1]. These limitations spurred interest in allosteric modulation as an alternative strategy in the late 1990s, facilitated by advances in molecular pharmacology and high-throughput screening technologies. Breakthroughs came with the identification of cinacalcet (a positive allosteric modulator of the calcium-sensing receptor) and maraviroc (a negative allosteric modulator of the C-C chemokine receptor 5), both achieving clinical approval and validating GPCR allosteric modulation as a viable therapeutic approach [4].

Table 1: Key Milestones in GPCR Allosteric Modulator Development

Time PeriodKey DevelopmentRepresentative Example(s)
1960sTheoretical framework establishedMonod-Wyman-Changeux model
1960s-1970sFirst therapeutic allosteric modulators (ion channels)Benzodiazepines (GABAA receptors)
Late 1990sFirst GPCR allosteric modulators discoveredGallamine (muscarinic M2), PD 81723 (adenosine A1)
2000sFirst marketed GPCR allosteric drugsCinacalcet (CaSR PAM), Maraviroc (CCR5 NAM)
2010s-PresentExpansion into diverse GPCR families and CNS targetsmGluR5 NAMs (e.g., MPEP, MTEP, DMeOB)

Allosteric modulators of GPCRs exhibit distinct pharmacological properties compared to orthosteric ligands. These include: Affinity modulation, where the allosteric ligand alters the association or dissociation kinetics of the orthosteric ligand; Efficacy modulation, where the intrinsic efficacy of the orthosteric ligand is changed; and Agonism/Inverse agonism, where the allosteric ligand itself directly perturbs receptor signaling [1] [4]. Critically, when an allosteric ligand binds, it stabilizes a unique receptor conformation, effectively creating a "novel" receptor species with distinct signaling capabilities. This property underpins the potential for unprecedented receptor subtype selectivity and novel modes of efficacy [4].

Role in Metabotropic Glutamate Receptor (mGluR) Research

Metabotropic glutamate receptors (mGluRs) belong to Family C GPCRs and are classified into three groups based on sequence homology, pharmacology, and signaling pathways. Group I includes mGluR1 and mGluR5, coupled to Gαq/11 proteins, activating phospholipase Cβ, leading to inositol trisphosphate and diacylglycerol production, and intracellular calcium mobilization. Group II (mGluR2/mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) are typically coupled to Gαi/o, inhibiting adenylyl cyclase activity [2] [9]. Group I mGluRs, particularly mGluR5, are highly expressed in brain regions critical for motor control, cognition, and sensory processing, including the cerebral cortex, striatum, hippocampus, and olfactory bulb [7] [9].

Research into mGluR5 has been propelled by its implication in numerous neurological and psychiatric disorders. However, developing selective orthosteric ligands proved challenging due to the high conservation of the glutamate binding site across all eight mGluRs. Allosteric modulators offered a solution by targeting less conserved sites. Early efforts identified 2-Methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) as potent, systemically active, and highly selective negative allosteric modulators (NAMs) of mGluR5 [4] [9]. These tool compounds revolutionized the field, enabling precise interrogation of mGluR5 function in vitro and in vivo. DMeOB (1-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylideneamino]methanimine) emerged as part of a subsequent generation of mGluR5 NAMs, characterized by distinct chemical scaffolds aimed at optimizing selectivity and physicochemical properties [5]. Its identification stemmed from systematic medicinal chemistry efforts focused on discovering highly selective allosteric modulators [5].

Table 2: Key mGluR Subtypes and Their Allosteric Modulators

mGluR GroupReceptor SubtypesPrimary SignalingRepresentative Allosteric Modulators (Examples)Research/Therapeutic Focus
Group ImGluR1, mGluR5q/11, PLCβ activationBQCA (M1 PAM), DMeOB (mGluR5 NAM), MPEP (mGluR5 NAM)Parkinson's, Fragile X, pain, addiction
Group IImGluR2, mGluR3i/o, AC inhibitionLY487379 (mGluR2 PAM), AZD8529 (mGluR2/3 PAM)Schizophrenia, anxiety, depression
Group IIImGluR4,6,7,8i/o, AC inhibitionPHCCC (mGluR4 PAM), AMN082 (mGluR7 agonist)Parkinson's, neuroprotection, epilepsy

DMeOB, specifically, functions as a negative allosteric modulator of mGluR5. This means it binds to an allosteric site on the mGluR5 protein, stabilizing a receptor conformation that reduces the functional response to the endogenous orthosteric agonist, glutamate. Mechanistically, this typically manifests as a decrease in the potency and/or efficacy of glutamate, achieved through modulation of receptor-G protein coupling or alterations in the kinetics of orthosteric ligand binding [4] [5]. Its discovery contributed significantly to the pharmacological toolkit available for dissecting the complex physiological roles of mGluR5 across diverse neural circuits [5].

Significance in Targeted Neuromodulation Strategies

The advent of highly selective allosteric modulators like DMeOB represents a paradigm shift towards targeted neuromodulation. Traditional pharmacological interventions often act systemically, potentially leading to off-target effects. In contrast, neuromodulation strategies aim for precise intervention within specific neural circuits or receptor populations [8]. DMeOB exemplifies a chemical neuromodulation approach, leveraging its molecular selectivity for mGluR5 to modulate specific pathways without directly activating or blocking ion channels or broadly affecting all glutamate receptors [4] [5].

This molecular selectivity underpins DMeOB's utility as a research tool for understanding the functional topography of mGluR5 signaling. Studies employing localized microinfusion of DMeOB into discrete brain regions (e.g., dorsal striatum, motor cortex, olfactory bulb) have revealed that mGluR5 exerts highly region-specific effects on motor behavior, ranging from hyperkinesia to hypokinesia depending on the neural substrate targeted [9]. This demonstrates that mGluR5's role is not monolithic but embedded within specific neural networks, a finding crucial for developing future precision therapies.

Conceptually, the actions of selective mGluR5 NAMs like DMeOB align with the goals of device-based neuromodulation techniques (e.g., deep brain stimulation, transcranial magnetic stimulation), which seek to normalize pathological neural activity within specific circuits [3] [6] [8]. While device-based neuromodulation acts on the level of neural networks or populations, chemical neuromodulation via allosteric ligands acts at the molecular receptor level. These approaches can be seen as complementary. For instance, understanding the circuit-specific effects revealed by tools like DMeOB can inform optimal targets for device-based stimulation. Conversely, insights from neuromodulation devices regarding circuit dysfunction could guide the application of receptor-specific allosteric drugs [8]. DMeOB, therefore, serves as both a powerful investigative probe for fundamental neurobiology and a prototype for future receptor-targeted therapeutic strategies designed for maximal anatomical and functional specificity within the complex landscape of the central nervous system [4] [5] [9].

Properties

CAS Number

41097-48-7

Product Name

DMeOB

IUPAC Name

(E)-1-(3-methoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]methanimine

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3/b17-11+,18-12+

InChI Key

FBNPHFBYHYNMHC-JYFOCSDGSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N=C/C2=CC(=CC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.